molecular formula C10H12ClN3 B11892099 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride

3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride

Cat. No.: B11892099
M. Wt: 209.67 g/mol
InChI Key: DXUIXQLRLMFJCF-UHFFFAOYSA-N
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Description

3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydroquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride typically involves multicomponent reactions. One common method is the Povarov reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield. Multicomponent reactions (MCRs) are favored in industrial settings due to their efficiency and ability to generate molecular diversity and complexity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.

    Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit neuroinflammatory pathways by interacting with specific enzymes or receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.

    6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with potential pharmaceutical applications.

    1,2,3,4-Tetrahydroquinoline-6-carbonitrile: A closely related compound with similar chemical properties

Uniqueness

3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and nitrile groups provide versatile sites for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9,13H,4,6,12H2;1H

InChI Key

DXUIXQLRLMFJCF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)C#N)N.Cl

Origin of Product

United States

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